molecular formula C12H10ClNO B3222716 3-Chloro-2-methoxy-5-phenylpyridine CAS No. 1214368-71-4

3-Chloro-2-methoxy-5-phenylpyridine

Cat. No. B3222716
CAS RN: 1214368-71-4
M. Wt: 219.66 g/mol
InChI Key: AGSNLEXVWODRRT-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-phenylpyridine is a chemical compound with the molecular weight of 219.67 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H10ClNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis and characterization of related pyridine derivatives, such as 3-Methoxy-5-chloro-2,6-dinitropyridine, have been explored for their potential in energetic materials, demonstrating methodologies that could be applicable to the synthesis and functionalization of 3-Chloro-2-methoxy-5-phenylpyridine (W. Jianlong, 2007).
  • Research into the lithiation of pyridines, such as 2-chloro- and 2-methoxypyridine, provides insights into the reactivity and modification potential of pyridine derivatives, which could inform the chemical manipulation of this compound for various applications (P. Gros, S. Choppin, Y. Fort, 2003).

Material Science and Polymer Chemistry

  • The development of new polyamides derived from aminopyridine units, demonstrating the integration of pyridine derivatives into macromolecular structures for enhanced material properties. This suggests potential for incorporating this compound into novel polymeric materials for specific applications (I. Gofman et al., 2010).

Corrosion Inhibition

  • The study of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates the functional utility of pyridine compounds in protective coatings, suggesting potential areas of application for this compound in corrosion resistance (K. R. Ansari, M. Quraishi, Ambrish Singh, 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-methoxy-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSNLEXVWODRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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